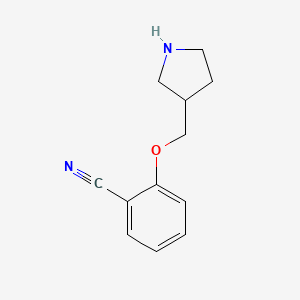![molecular formula C7H4N2OS B11755296 Thiazolo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B11755296.png)
Thiazolo[4,5-b]pyridine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[4,5-b]pyridine-6-carbaldehyde is a heterocyclic compound that combines the structural features of both thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-b]pyridine-6-carbaldehyde typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of hydrazonoyl halides with thiazole derivatives under basic conditions, such as using triethylamine in ethanol . Another approach includes the use of solid-phase synthesis techniques, which allow for the efficient construction of the thiazolo[4,5-b]pyridine scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions to maximize yield and purity, as well as employing continuous flow techniques for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-b]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Thiazolo[4,5-b]pyridine-6-carboxylic acid.
Reduction: Thiazolo[4,5-b]pyridine-6-methanol.
Substitution: Various substituted thiazolo[4,5-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Thiazolo[4,5-b]pyridine-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds.
Industry: The compound is utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of thiazolo[4,5-b]pyridine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes such as DNA gyrase and poly(ADP-ribose) polymerase-1 (PARP-1), leading to antimicrobial and anticancer effects . The compound’s ability to interact with multiple receptor targets and its potential to modulate various biological pathways make it a valuable scaffold in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine: Another fused heterocyclic compound with similar pharmacological properties.
Pyrano[2,3-d]thiazole: Known for its wide range of drug development applications.
Thiazolo[5′,4′5,6]pyrano[2,3-d]pyrimidine: Exhibits antimicrobial and anticancer activities.
Uniqueness
Thiazolo[4,5-b]pyridine-6-carbaldehyde is unique due to its specific structural arrangement, which allows for diverse chemical modifications and the potential to interact with a wide range of biological targets. This versatility makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C7H4N2OS |
|---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C7H4N2OS/c10-3-5-1-6-7(8-2-5)9-4-11-6/h1-4H |
InChI Key |
KJJKFIUCVSLVNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1SC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755237.png)






![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11755267.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755268.png)


